1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Brand Name: Vulcanchem
CAS No.: 80840-09-1
VCID: VC0016661
InChI: InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2
SMILES: C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

CAS No.: 80840-09-1

VCID: VC0016661

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol - 80840-09-1

Description

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is identified as an endogenous metabolite . A study indicates that a specific imprinted polymer, P-1, exhibits an affinity for this compound . The chemical formula for 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is C12H14N2O4 .

Another similar chemical compound is 1,2,3,4-Butanetetrol, also known as Threitol, L- or l-Threitol or L-1,2,3,4-Butanetetraol, with the formula C4H10O4 and a molecular weight of 122.1198 . Additionally, a chemical genus of 1,4-diphenyl-3-hydroxyalkyl-2-azetidinones is related to the treatment of hypercholesterolemia and other disorders .

CAS No. 80840-09-1
Product Name 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
IUPAC Name 1-quinoxalin-2-ylbutane-1,2,3,4-tetrol
Standard InChI InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2
Standard InChIKey JNOHSLKLTQNYAD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Synonyms 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol; NSC 90835;
PubChem Compound 260008
Last Modified Sep 14 2023

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